molecular formula C16H17N3O3 B268760 N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

Cat. No. B268760
M. Wt: 299.32 g/mol
InChI Key: MHRKJEQASFGNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, also known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-219 belongs to the class of MDM2-p53 inhibitors, which specifically target the interaction between the MDM2 protein and the tumor suppressor protein p53. This interaction is essential for the degradation of p53, which is a key regulator of cell cycle arrest and apoptosis. Inhibition of this interaction by MI-219 can lead to the activation of p53 and subsequent cell death in cancer cells.

Mechanism of Action

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide specifically targets the interaction between MDM2 and p53, which is essential for the degradation of p53. By inhibiting this interaction, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide can lead to the activation of p53 and subsequent cell death in cancer cells. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells through other mechanisms, including the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to its effects on the MDM2-p53 pathway, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to inhibit the activity of various signaling pathways that are involved in cancer cell survival and proliferation, including the PI3K/AKT/mTOR pathway and the NF-κB pathway. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to induce oxidative stress and DNA damage in cancer cells, which can lead to cell death.

Advantages and Limitations for Lab Experiments

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has several advantages for lab experiments, including its high potency and specificity for the MDM2-p53 pathway, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential as a combination therapy. However, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide also has several limitations, including its poor solubility in aqueous solutions, its susceptibility to degradation in biological fluids, and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide and its potential therapeutic applications. One direction is the development of more potent and selective MDM2-p53 inhibitors that can overcome the limitations of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide. Another direction is the identification of biomarkers that can predict the response of cancer cells to N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide and other MDM2-p53 inhibitors. Finally, the clinical development of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide and other MDM2-p53 inhibitors as cancer therapeutics is an important future direction, which will require further preclinical and clinical studies to evaluate their safety and efficacy.

Synthesis Methods

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most commonly used methods involves the reaction of 4-aminophenyl isonicotinate with 2-methoxyethyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with trifluoroacetic acid to remove the protecting group and obtain N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide.

Scientific Research Applications

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide can effectively inhibit the growth of various types of cancer cells, including breast, lung, colon, and prostate cancer cells. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.

properties

Product Name

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N-[4-(2-methoxyethylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-22-11-10-18-15(20)12-2-4-14(5-3-12)19-16(21)13-6-8-17-9-7-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)

InChI Key

MHRKJEQASFGNKC-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.